Chol-N3
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Overview
Description
Chol-N3 is a bioorthogonal cholesterol probe that integrates with super-resolution fluorescence microscopy to enable direct nanoscale imaging of lipid heterogeneity on resting living cell surfaces . It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition with alkyne-bearing molecules and strain-promoted alkyne-azide cycloaddition with DBCO or BCN group-containing molecules .
Preparation Methods
Chemical Reactions Analysis
Chol-N3 undergoes several types of chemical reactions, primarily involving its azide group:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs with alkyne-bearing molecules, forming a stable triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, also forming a stable triazole ring.
Common reagents and conditions for these reactions include copper catalysts for CuAAc and strain-promoted conditions for SPAAC. The major products formed from these reactions are triazole-containing compounds.
Scientific Research Applications
Chol-N3 has a wide range of scientific research applications:
Mechanism of Action
Chol-N3 exerts its effects through its azide group, which allows it to participate in click chemistry reactions. The molecular targets of this compound are alkyne-bearing molecules and molecules containing DBCO or BCN groups . The pathways involved include copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition, leading to the formation of stable triazole rings .
Comparison with Similar Compounds
Chol-N3 is unique due to its bioorthogonal properties and ability to integrate with super-resolution fluorescence microscopy. Similar compounds include other cholesterol-based probes and click chemistry reagents, such as:
Cholesterol-based liquid crystals and gelators: These compounds have applications in drug delivery and bioimaging.
Other azide-containing probes: These probes also participate in click chemistry reactions but may not have the same bioorthogonal properties as this compound.
This compound stands out due to its ability to provide direct nanoscale imaging of lipid heterogeneity in living cells, making it a valuable tool for studying cellular membrane dynamics .
Properties
Molecular Formula |
C24H39N3O |
---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-azidopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H39N3O/c1-16(5-4-14-26-27-25)20-8-9-21-19-7-6-17-15-18(28)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,16,18-22,28H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI Key |
YLJZGEPWZDKPTI-OLSVQSNTSA-N |
Isomeric SMILES |
C[C@H](CCCN=[N+]=[N-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(CCCN=[N+]=[N-])C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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